molecular formula C21H27N3O2 B4571019 N-(1-benzyl-4-piperidinyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4571019
M. Wt: 353.5 g/mol
InChI Key: QMMHBCWAIRGSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.21032711 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Flexible ureas, including those structurally related to N-(1-benzyl-4-piperidinyl)-N'-(2-methoxy-5-methylphenyl)urea, have been synthesized and assessed for their potential as acetylcholinesterase inhibitors, highlighting their relevance in the development of treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Anticancer Activity

Urea derivatives, including the family of compounds related to the query, have been synthesized and tested for their enzyme inhibition capabilities and anticancer properties, with some showing promising results in prostate cancer cell lines (Mustafa et al., 2014).

Orexin Receptor Antagonists

Compounds structurally similar to this compound have been explored for their role as orexin receptor antagonists, potentially contributing to the treatment of insomnia (Renzulli et al., 2011).

Modulation of Feeding Behavior

The effects of selective antagonists on compulsive food consumption offer insights into the neurological pathways involved in binge eating, highlighting the potential therapeutic applications of related urea compounds in eating disorders (Piccoli et al., 2012).

Serotonin Receptor Studies

Research into compounds that interact with serotonin receptors, such as the application of selective molecular imaging probes, provides important information for the diagnosis and understanding of Alzheimer's disease, suggesting potential diagnostic or therapeutic applications of similar urea derivatives (Kepe et al., 2006).

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-8-9-20(26-2)19(14-16)23-21(25)22-18-10-12-24(13-11-18)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHBCWAIRGSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.